N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide involves the selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
Similar Compounds
Parecoxib: A prodrug of valdecoxib, also a selective COX-2 inhibitor.
Valdecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Uniqueness
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide is unique due to its specific structural features that confer high selectivity for COX-2 over COX-1, reducing the risk of adverse effects . Its chemical stability and solubility also make it a valuable compound for pharmaceutical development .
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-7-10-15(12-16)19-18(13(2)25-20-19)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
XZUHGDGNTAKJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=CC(=C1)C2=NOC(=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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